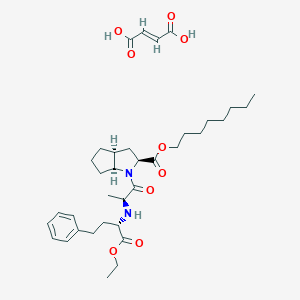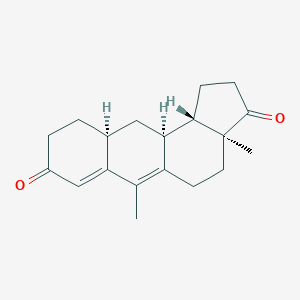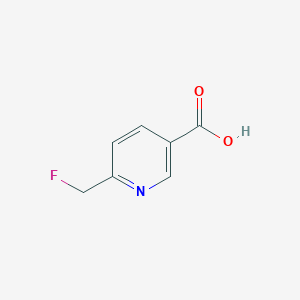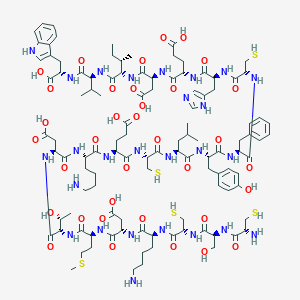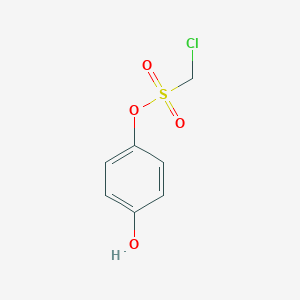
4-Hydroxyphenyl=chloromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxyphenyl=chloromethanesulfonate is a chemical compound used in scientific research for various purposes. It is a sulfonating agent that is often used in the synthesis of sulfonate esters and sulfonamides.
Wirkmechanismus
The mechanism of action of 4-Hydroxyphenyl=chloromethanesulfonate involves the reaction between the chloromethyl group and the hydroxyl group of the p-hydroxybenzenesulfonic acid. The reaction results in the formation of a sulfonate ester, which can further react with nucleophiles, such as amines, to form sulfonamides.
Biochemical and Physiological Effects:
4-Hydroxyphenyl=chloromethanesulfonate has no known biochemical or physiological effects in humans or animals. However, it can react with biological molecules, such as proteins, and modify their properties, which can affect their function.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-Hydroxyphenyl=chloromethanesulfonate in lab experiments include its high reactivity, which allows for rapid and efficient sulfonation reactions, and its ability to introduce sulfonate groups into biomolecules, which can change their properties and function. The limitations of using the compound include its toxicity and potential for side reactions, which can affect the yield and purity of the product.
Zukünftige Richtungen
For the use of 4-Hydroxyphenyl=chloromethanesulfonate in scientific research include:
1. Development of new sulfonation reactions: The compound can be used to develop new sulfonation reactions that can be applied in the synthesis of novel organic compounds.
2. Protein engineering: The compound can be used in protein engineering to introduce sulfonate groups into proteins and modify their properties for specific applications.
3. Chemical biology: The compound can be used in chemical biology to label and track biomolecules in living cells and organisms.
4. Polymer synthesis: The compound can be used in the synthesis of new polymers with unique properties and applications.
Conclusion:
In conclusion, 4-Hydroxyphenyl=chloromethanesulfonate is a useful compound in scientific research for various purposes, including the synthesis of sulfonate esters and sulfonamides, protein modification, chemical labeling, and polymer synthesis. Its mechanism of action involves the reaction between the chloromethyl group and the hydroxyl group of the p-hydroxybenzenesulfonic acid, and it has no known biochemical or physiological effects in humans or animals. The compound has advantages and limitations for lab experiments, and future directions for its use include the development of new sulfonation reactions, protein engineering, chemical biology, and polymer synthesis.
Synthesemethoden
The synthesis of 4-Hydroxyphenyl=chloromethanesulfonate involves the reaction between p-hydroxybenzenesulfonic acid and chloromethyl methyl ether. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, and a solvent, such as methanol or ethanol. The product is obtained by filtration and recrystallization.
Wissenschaftliche Forschungsanwendungen
4-Hydroxyphenyl=chloromethanesulfonate is used in scientific research for various purposes, including:
1. Synthesis of sulfonate esters and sulfonamides: The compound is used as a sulfonating agent in the synthesis of sulfonate esters and sulfonamides, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
2. Protein modification: The compound is used to modify proteins by introducing sulfonate groups, which can change the properties of the protein and affect its function.
3. Chemical labeling: The compound is used as a chemical label to label proteins, peptides, and other biomolecules for detection and analysis.
4. Polymer synthesis: The compound is used in the synthesis of polymers, such as polystyrene sulfonate, which have applications in various fields, including biomedicine and electronics.
Eigenschaften
CAS-Nummer |
117224-69-8 |
|---|---|
Produktname |
4-Hydroxyphenyl=chloromethanesulfonate |
Molekularformel |
C7H7ClO4S |
Molekulargewicht |
222.65 g/mol |
IUPAC-Name |
(4-hydroxyphenyl) chloromethanesulfonate |
InChI |
InChI=1S/C7H7ClO4S/c8-5-13(10,11)12-7-3-1-6(9)2-4-7/h1-4,9H,5H2 |
InChI-Schlüssel |
SCTASVSATHHSMF-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1O)OS(=O)(=O)CCl |
Kanonische SMILES |
C1=CC(=CC=C1O)OS(=O)(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



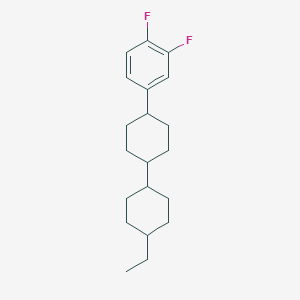

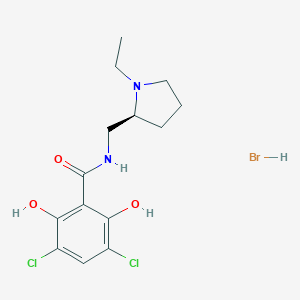
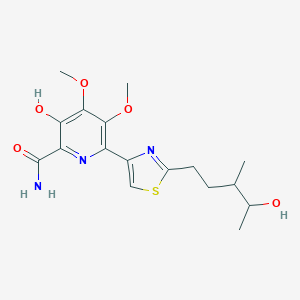
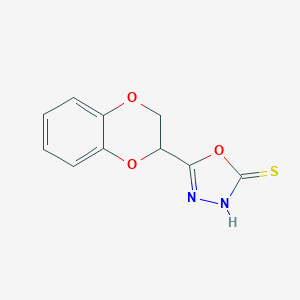
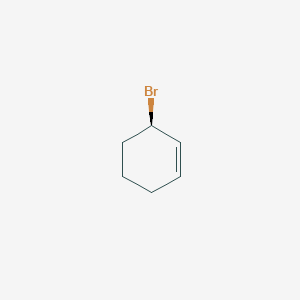
![2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-6-phosphonohexanoic acid](/img/structure/B40761.png)
